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Compound of Interest

Compound Name: 3-Hydroxypentanedinitrile

Cat. No.: B1195648

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic
compound of significant interest in synthetic chemistry. Its structure, featuring both a hydroxyl
group and two nitrile functionalities, makes it a versatile precursor for the synthesis of a variety
of more complex molecules, including pharmaceutical intermediates and other specialty
chemicals. This guide provides a comprehensive overview of the core properties, synthesis,
and handling of 3-Hydroxypentanedinitrile.

Chemical and Physical Properties

The following tables summarize the key physicochemical properties of 3-
Hydroxypentanedinitrile.

Table 1: General and Physical Properties
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Property Value Source(s)
CAS Number 13880-89-2 [1][2]
Molecular Formula CsHeN20 [1][2]
Molecular Weight 110.11 g/mol [11[2]
Appearance Pale yellow oil/liquid [1]

. , 155-160 °C at 0.4 mmHg; 203
Boiling Point [1]
°C at 11 mmHg

Density 1.14 g/cm3 [1]
Refractive Index (n%D) 1.4634 [1]
Flash Point 203.5°C [1]
pKa (predicted) 12.46 + 0.20 [1]

B Soluble in polar organic
Solubility _ [1]
solvents like ethyl acetate.

Table 2: Safety and Handling Information
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Hazard Statement Precautionary Statement

o P264: Wash face, hands and any exposed skin
H301: Toxic if swallowed. _
thoroughly after handling.

o ) ) P270: Do not eat, drink or smoke when using
H311: Toxic in contact with skin. )
this product.

o P280: Wear protective gloves/protective
H331: Toxic if inhaled. ] ) ]
clothing/eye protection/face protection.

P301+P310: IF SWALLOWED: Immediately call
a POISON CENTER or doctor/physician.

H315: Causes skin irritation.

) o P302+P352: IF ON SKIN: Wash with plenty of
H319: Causes serious eye irritation.
soap and water.

P304+P340: IF INHALED: Remove person to

fresh air and keep comfortable for breathing.

P405: Store locked up.

P501: Dispose of contents/container to an

approved waste disposal plant.

Data compiled from various chemical supplier safety data sheets.

Spectral Data (Predicted)

Note: Experimental spectral data for 3-Hydroxypentanedinitrile is not readily available in the
searched literature. The following data is predicted based on the chemical structure and typical
values for similar functional groups.

Table 3: Predicted *H-NMR Spectral Data (Solvent: CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~4.1-4.3 Multiplet 1H CH-OH
~2.6-2.8 Doublet of doublets 4H CH2-CN
Broad singlet 1H -OH

Table 4: Predicted 3C-NMR Spectral Data (Solvent: CDCIs)

Chemical Shift (6) ppm Assignment
~117-119 -CN

~60-65 CH-OH
~25-30 CH2-CN

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm~?) Functional Group Vibration
3600-3200 (broad) O-H Stretching
2950-2850 C-H Stretching
2260-2240 C=N Stretching
1450-1375 C-H Bending

1150-1050 C-O Stretching

Table 6: Predicted Mass Spectrometry Fragmentation
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miz Possible Fragment
110 [M]* (Molecular lon)
93 [M-OHJ*

82 [M-H20-H]*

69 [M-CH2CNJ*

41 [CH2CN]*

Experimental Protocols: Synthesis of 3-
Hydroxypentanedinitrile

The following is a detailed protocol for the synthesis of 3-hydroxypentanedinitrile from
epichlorohydrin, adapted from a procedure published in Organic Syntheses.[1]

4.1. Materials and Equipment

o 2-L three-necked flask

e Mechanical stirrer

 Alcohol thermometer

e Cooling bath (ice/water)

e Epichlorohydrin (1.10 moles, 102 g)

e Potassium cyanide (2.20 moles, 143 g) - EXTREME CAUTION: HIGHLY TOXIC
e Magnesium sulfate heptahydrate (2.00 moles, 493 g)

o Tap water (700 mL)

o Ethyl acetate (for extraction)

e Anhydrous magnesium sulfate (for drying)
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e Claisen flask for distillation
e Vacuum distillation setup
4.2. Procedure

o Preparation of the Cyanide Solution: In the 2-L three-necked flask, a mixture of magnesium
sulfate heptahydrate (493 g) and tap water (700 mL) is stirred for 5 minutes. The solution is
filtered and then cooled to 10°C in an ice bath with mechanical stirring. Potassium cyanide
(143 g) is added in one portion. (Caution! Potassium cyanide is extremely toxic. Handle with
appropriate personal protective equipment in a well-ventilated fume hood.) The mixture is
stirred for 45 minutes at 8-12°C.[1]

o Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, epichlorohydrin
(102 g) is added dropwise with stirring over a period of 1 hour. The reaction is exothermic
and the temperature should not be allowed to rise above 30°C to prevent the reaction from
becoming uncontrollable.[1]

e Reaction Completion: The cooling bath is removed, and the mixture is allowed to warm to
room temperature and stirred for an additional 24 hours. The reaction mixture will appear as
a dark red-brown solution.[1]

o Work-up and Extraction: The reaction mixture is continuously extracted with ethyl acetate (1
L) for 48 hours. The ethyl acetate extract is then dried over anhydrous magnesium sulfate for
18 hours. This extended drying time is necessary to precipitate any traces of basic salts.[1]

 Purification: The drying agent is removed by filtration, and the ethyl acetate is removed from
the filtrate by concentration under reduced pressure. The remaining dark-brown oil
(approximately 90 g) is then purified by vacuum distillation using a Claisen flask. The
distillation should be performed rapidly to minimize decompaosition. A forerun containing
byproducts is collected at 90-115°C (0.4 mmHg). The desired product, 3-
hydroxypentanedinitrile, is collected at 155-160°C (0.4 mmHg). The yield is typically 65-75
g (54-62%).[1]

Visualizations

Diagram 1: Synthesis Workflow of 3-Hydroxypentanedinitrile
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Work-up & Purification

Continuous Extraction Drying Concentration Vacuum Distlation
(Ethyl Acetate, 48 hr) (Anhydrous MgSO4, 18 hr) (Reduced Pressure) ) )| ass-e0°C, 0.4 mmHg) )

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Hydroxypentanedinitrile.

Applications in Research and Drug Development

3-Hydroxypentanedinitrile serves as a valuable building block in organic synthesis,
particularly in the preparation of pharmaceutical and agrochemical compounds. Its bifunctional
nature allows for a wide range of chemical transformations. The nitrile groups can be
hydrolyzed to carboxylic acids or amides, or reduced to amines. The hydroxyl group can be
involved in esterification, etherification, or oxidation reactions.

A notable application is in the synthesis of statin side-chains. For instance, it is a precursor to
(R)-ethyl 4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-
lowering drug, atorvastatin.

Conclusion

3-Hydroxypentanedinitrile (CAS 13880-89-2) is a versatile chemical intermediate with
significant potential in synthetic chemistry. This guide has provided a detailed overview of its
properties, a reliable synthesis protocol, and safety considerations. While experimental spectral
data is not widely available, the provided information, including predicted spectral
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characteristics, serves as a valuable resource for researchers and professionals in the field of
drug development and chemical synthesis. Proper handling and adherence to safety protocols
are paramount when working with this compound and its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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